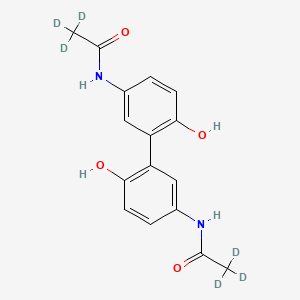

Acetaminophen Dimer-d6

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,2,2-trideuterio-N-[4-hydroxy-3-[2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]phenyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-9(19)17-11-3-5-15(21)13(7-11)14-8-12(18-10(2)20)4-6-16(14)22/h3-8,21-22H,1-2H3,(H,17,19)(H,18,20)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJCCQZHFLRCAA-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)NC(=O)C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Deuterated Acetaminophen Dimers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated acetaminophen (B1664979) dimers. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of key processes to aid researchers in the fields of drug metabolism, toxicology, and analytical chemistry.

Introduction

Acetaminophen (APAP) is a widely used analgesic and antipyretic drug. Its metabolism primarily occurs in the liver, where a small fraction is oxidized by cytochrome P450 enzymes to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI).[1][2] At therapeutic doses, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH). However, during an overdose, GSH stores are depleted, leading to the accumulation of NAPQI, which can covalently bind to cellular proteins, causing oxidative stress and severe liver damage.[3]

The dimerization of acetaminophen is a process that can occur both in vivo and in vitro, often mediated by peroxidases.[4][5] These dimers are of significant interest as they may represent detoxification products or, conversely, contribute to the toxicological profile of acetaminophen. The use of deuterated analogs of acetaminophen and its metabolites is a powerful tool in metabolic studies, allowing for precise quantification and elucidation of metabolic pathways using mass spectrometry.

This guide details the synthesis of deuterated acetaminophen and its subsequent dimerization, followed by a comprehensive characterization of the resulting dimers.

Synthesis of Deuterated Acetaminophen and its Dimers

The synthesis of deuterated acetaminophen dimers involves a two-step process: first, the synthesis of deuterated acetaminophen, and second, the dimerization of the deuterated product.

Synthesis of Deuterated Acetaminophen (Acetaminophen-d4)

A common method for synthesizing deuterated acetaminophen involves the acetylation of deuterated p-aminophenol with deuterated acetic anhydride (B1165640). For the purpose of this guide, we will focus on the synthesis of acetaminophen-d4 (B196385), where the four protons on the aromatic ring are replaced with deuterium.

Experimental Protocol: Synthesis of Acetaminophen-d4

-

Starting Material: p-Aminophenol-d4.

-

Reagent: Acetic anhydride.

-

Procedure:

-

In a round-bottom flask, dissolve 2.1 g of p-aminophenol-d4 in 35 mL of water.[6]

-

Add 1.5 mL of concentrated hydrochloric acid dropwise while swirling to facilitate the dissolution of the amine hydrochloride.[6]

-

Add a small amount of decolorizing charcoal, heat the solution gently, and then filter it to remove the charcoal.[7]

-

Prepare a buffer solution by dissolving 2.5 g of sodium acetate (B1210297) in 7.5 mL of water.[7]

-

Warm the filtered p-aminophenol-d4 hydrochloride solution and add the sodium acetate buffer in one portion.[6]

-

Immediately add 2.0 mL of acetic anhydride while swirling the mixture.[6]

-

Heat the reaction mixture on a steam bath for 10 minutes.[6]

-

Cool the solution in an ice bath to induce crystallization of acetaminophen-d4.[8]

-

Collect the crystals by vacuum filtration and wash with a small amount of cold water.[6]

-

Recrystallize the crude product from a minimal amount of hot water to obtain pure acetaminophen-d4.[9]

-

Dimerization of Deuterated Acetaminophen

The dimerization of acetaminophen can be achieved through oxidative coupling, commonly catalyzed by enzymes such as horseradish peroxidase (HRP).[4][5] This reaction mimics the peroxidative metabolism of acetaminophen in vivo.

Experimental Protocol: Horseradish Peroxidase-Catalyzed Dimerization of Acetaminophen-d4

-

Substrate: Acetaminophen-d4.

-

Enzyme: Horseradish Peroxidase (HRP).

-

Co-substrate: Hydrogen peroxide (H₂O₂).

-

Procedure:

-

Prepare a reaction mixture containing acetaminophen-d4 in a suitable buffer (e.g., 50 mM phosphate-citrate buffer, pH 5.0).[10]

-

Add horseradish peroxidase to the reaction mixture.[10]

-

Initiate the reaction by adding a controlled amount of hydrogen peroxide.[10]

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

-

Quench the reaction by adding a reducing agent such as ascorbic acid.[4]

-

The resulting solution will contain a mixture of unreacted acetaminophen-d4, acetaminophen-d4 dimers, and potentially higher-order oligomers.

-

Characterization of Deuterated Acetaminophen Dimers

The characterization of the synthesized deuterated acetaminophen dimers is crucial to confirm their structure and purity. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate the dimers from the unreacted monomer and other byproducts.

Experimental Protocol: HPLC Analysis

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid for better peak shape) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: UV detection at a wavelength where acetaminophen absorbs strongly (around 245 nm).

-

The retention times of the dimers will be longer than that of the monomer due to their higher molecular weight and potential for stronger hydrophobic interactions with the stationary phase.

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the molecular weight of the deuterated dimers and for elucidating their structure through fragmentation analysis.

Quantitative Data: Mass Spectrometry

| Compound | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Acetaminophen-d4 | 156.1 | 114.1 |

| Acetaminophen-d4 Dimer | 310.2 | Varies depending on linkage |

The fragmentation pattern of the dimers will depend on the linkage (e.g., C-C, C-O-C), providing valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to provide detailed structural information about the dimers, including the points of linkage between the two acetaminophen-d4 units.

Quantitative Data: NMR Spectroscopy (Predicted for C-C linked dimer)

| Nucleus | Acetaminophen-d4 (ppm) | Acetaminophen-d4 Dimer (ppm) |

| ¹H (Aromatic) | No signal | Signals in the 6.5-7.5 ppm range |

| ¹H (NH) | ~9.5 | ~9.6 |

| ¹H (CH₃) | ~2.0 | ~2.1 |

| ¹³C (C=O) | ~169 | ~170 |

| ¹³C (Aromatic) | ~115-155 | ~116-156 (with additional splitting) |

| ¹³C (CH₃) | ~24 | ~25 |

Note: The exact chemical shifts for the dimer will vary depending on the specific isomer formed.

Visualizations

Synthesis and Dimerization Workflow

Caption: Workflow for the synthesis of deuterated acetaminophen and its subsequent dimerization.

Characterization Workflow

Caption: Workflow for the characterization of deuterated acetaminophen dimers.

Acetaminophen Metabolism Pathway

Caption: Metabolic pathways of acetaminophen, including the formation of the toxic intermediate NAPQI and potential dimerization.

References

- 1. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]

- 4. Identification of acetaminophen polymerization products catalyzed by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Horseradish peroxidase-catalyzed oxidation of acetaminophen to intermediates that form polymers or conjugate with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. atc.io [atc.io]

- 8. rene.souty.free.fr [rene.souty.free.fr]

- 9. uwaterloo.ca [uwaterloo.ca]

- 10. Enzyme prodrug therapy: cytotoxic potential of paracetamol turnover with recombinant horseradish peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Acetaminophen Dimer-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Acetaminophen (B1664979) Dimer-d6, a deuterated analog of a common acetaminophen impurity. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in analytical methods or for studying drug metabolism and impurity formation. While detailed experimental data for this specific deuterated dimer is not extensively available in public literature, this guide consolidates known information and provides theoretical frameworks for its synthesis and analysis based on the well-documented chemistry of acetaminophen.

Introduction

Acetaminophen (Paracetamol) is one of the most widely used analgesic and antipyretic drugs globally. During its synthesis and under certain metabolic conditions, various impurities and byproducts can be formed. One such group of impurities is the oxidative dimers of acetaminophen. Acetaminophen Dimer-d6 (N,N'-(6,6'-Dihydroxy[1,1'-biphenyl]-3,3'-diyl)bisacetamide-d6) is a stable isotope-labeled version of the C-C linked dimer. The incorporation of six deuterium (B1214612) atoms on the acetyl groups provides a distinct mass shift, making it an ideal internal standard for sensitive and accurate quantification of the corresponding unlabeled dimer impurity in pharmaceutical preparations and biological matrices using mass spectrometry-based methods.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This information is primarily sourced from chemical supplier catalogs and databases.

| Property | Value | Reference(s) |

| Chemical Name | N,N'-(6,6'-Dihydroxy[1,1'-biphenyl]-3,3'-diyl)bisacetamide-d6 | |

| Synonyms | Paracetamol Dimer Impurity-d6 | |

| CAS Number | 1794817-30-3 | [1] |

| Molecular Formula | C₁₆H₁₀D₆N₂O₄ | [1] |

| Molecular Weight | 306.35 g/mol | [1][2] |

| Appearance | White to Off-White Solid | |

| Melting Point | 150-152 °C | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol (B129727). | |

| Storage Temperature | 2-8 °C |

Synthesis and Purification

Conceptual Synthesis Pathway

The overall synthetic scheme can be visualized as follows:

Caption: Conceptual synthesis pathway for this compound.

Representative Experimental Protocol (Hypothetical)

This protocol is a representative example based on the known chemistry of acetaminophen and should be adapted and optimized for the synthesis of the deuterated analog.

Step 1: Synthesis of Acetaminophen-d3

A common method for the synthesis of acetaminophen is the acetylation of p-aminophenol.[3][4] To synthesize the deuterated analog, acetic anhydride-d6 would be used as the acetylating agent.

-

Materials: p-Aminophenol, Acetic Anhydride-d6, water, hydrochloric acid, sodium acetate (B1210297).

-

Procedure:

-

Dissolve p-aminophenol in a mixture of water and hydrochloric acid.

-

Add a solution of sodium acetate to buffer the reaction mixture.

-

Slowly add acetic anhydride-d6 to the reaction mixture with stirring.

-

Heat the mixture to drive the reaction to completion.

-

Cool the mixture to induce crystallization of the crude Acetaminophen-d3.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Step 2: Oxidative Dimerization of Acetaminophen-d3

The formation of acetaminophen dimers can be achieved through oxidative coupling, often catalyzed by peroxidases such as horseradish peroxidase.

-

Materials: Acetaminophen-d3, horseradish peroxidase, hydrogen peroxide, phosphate (B84403) buffer.

-

Procedure:

-

Dissolve Acetaminophen-d3 in a phosphate buffer (pH ~7.4).

-

Add horseradish peroxidase to the solution.

-

Initiate the reaction by the dropwise addition of a dilute hydrogen peroxide solution.

-

Allow the reaction to proceed with stirring. The reaction progress can be monitored by techniques like HPLC.

-

Quench the reaction, for example, by adding a reducing agent like ascorbic acid.

-

The resulting mixture would contain the this compound along with other oligomers and starting material.

-

Purification

Purification of the crude this compound would likely involve chromatographic techniques.

-

Method: Preparative High-Performance Liquid Chromatography (HPLC) is a suitable method for isolating the dimer from the reaction mixture.

-

Stationary Phase: A reversed-phase column (e.g., C18) would be appropriate.

-

Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, possibly with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Detection: UV detection at a wavelength where acetaminophen and its dimer absorb (e.g., around 254 nm).

-

Post-Purification: The collected fractions containing the pure dimer would be evaporated to dryness to yield the final product.

Analytical Characterization

Detailed spectral data for this compound is not publicly available. The following sections describe the expected analytical characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the biphenyl (B1667301) system and the hydroxyl protons. The characteristic singlet for the acetyl methyl protons in unlabeled acetaminophen would be absent due to deuteration.

-

¹³C NMR: The carbon-13 NMR spectrum would show signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbon of the deuterated methyl group (which would appear as a multiplet due to C-D coupling).

Expected ¹H and ¹³C NMR Data (in DMSO-d₆) (Note: This is a hypothetical representation as experimental data is not available. Chemical shifts are estimated based on related structures.)

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 7.5 (complex multiplets) | 114 - 135 |

| Phenolic O-H | 9.0 - 9.5 (broad singlet) | - |

| Amide N-H | 9.5 - 10.0 (broad singlet) | - |

| Amide C=O | - | ~168 |

| Acetyl C-D₃ | - | ~23 (multiplet) |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the identity and purity of this compound.

-

Expected Molecular Ion: In high-resolution mass spectrometry (HRMS), the exact mass of the protonated molecule [M+H]⁺ would be approximately 307.1611.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns, including the loss of the deuterated acetyl group and cleavage of the biphenyl bond.

Biological Context and Use

Role as an Internal Standard

The primary application of this compound is as an internal standard in bioanalytical methods.[5] Its chemical properties are nearly identical to the unlabeled dimer, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference allows for its distinct detection from the endogenous or co-administered unlabeled analyte.

Caption: Workflow for using this compound as an internal standard.

Formation of Acetaminophen Dimers in Biological Systems

Acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation. A minor fraction is oxidized by cytochrome P450 enzymes to a highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). At therapeutic doses, NAPQI is detoxified by conjugation with glutathione (B108866). However, in cases of overdose, glutathione stores are depleted, and NAPQI can covalently bind to cellular proteins, leading to hepatotoxicity. It is also hypothesized that NAPQI can undergo redox cycling and polymerization, leading to the formation of dimers and other oligomers. The formation of these dimers is a subject of ongoing research in understanding the mechanisms of acetaminophen-induced toxicity.

Caption: Metabolic pathways of Acetaminophen leading to potential dimer formation.

Conclusion

This compound is a valuable tool for analytical and research applications related to acetaminophen. While detailed experimental protocols and spectral data are not widely published, its properties and synthesis can be inferred from the extensive literature on acetaminophen chemistry. This guide provides a foundational understanding for researchers working with this stable isotope-labeled compound. Further research into the biological activity of acetaminophen dimers may reveal new insights into the mechanisms of acetaminophen-induced toxicity.

References

Toxicological Assessment of Deuterated Acetaminophen Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological assessment of deuterated acetaminophen (B1664979) metabolites. Acetaminophen (APAP) is a widely used analgesic and antipyretic, but its overdose can lead to severe hepatotoxicity, primarily mediated by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Deuteration, the strategic replacement of hydrogen with deuterium (B1214612) atoms, has emerged as a promising strategy to favorably alter the pharmacokinetic and toxicological profiles of drugs. This guide details the metabolic pathways of acetaminophen, the mechanisms of its toxicity, and the theoretical basis for how deuteration can mitigate these toxic effects through the kinetic isotope effect. Furthermore, it provides detailed experimental protocols for key in vitro and in vivo assays essential for a thorough toxicological assessment. While direct comparative quantitative data for deuterated versus non-deuterated acetaminophen metabolites is not extensively available in the public domain, this guide presents the methodologies and frameworks for generating and interpreting such critical data.

Introduction: The Rationale for Deuterating Acetaminophen

Acetaminophen is a cornerstone of pain and fever management worldwide.[1] However, its therapeutic window is relatively narrow, and overdose is a leading cause of acute liver failure.[1][2][3] The primary mechanism of APAP-induced liver injury involves its metabolic activation to the highly reactive and toxic metabolite, NAPQI.[4][5] This process is primarily catalyzed by cytochrome P450 enzymes, most notably CYP2E1, CYP1A2, and CYP3A4.[4][5][6][7]

Deuteration of drug molecules can significantly alter their metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE). This effect can slow down the rate of metabolic reactions that involve the cleavage of a C-H bond. By selectively deuterating the positions on the acetaminophen molecule that are susceptible to oxidative metabolism, it is theoretically possible to reduce the rate of NAPQI formation, thereby decreasing the potential for hepatotoxicity.

Acetaminophen Metabolism and Toxicity Pathways

Under therapeutic doses, acetaminophen is primarily metabolized in the liver through two major pathways: glucuronidation and sulfation, which account for the elimination of approximately 85-95% of the drug. A small fraction is excreted unchanged. A minor portion, however, is oxidized by cytochrome P450 enzymes to form NAPQI.[4]

Normally, NAPQI is efficiently detoxified by conjugation with glutathione (B108866) (GSH), a critical intracellular antioxidant.[8][9] The resulting acetaminophen-glutathione conjugate is then further processed and excreted. In the case of an overdose, the glucuronidation and sulfation pathways become saturated, shunting a larger proportion of acetaminophen down the CYP450 pathway, leading to excessive NAPQI production.[4] This surge in NAPQI rapidly depletes hepatic GSH stores.[8][9][10][11]

Once GSH is depleted, NAPQI covalently binds to cellular macromolecules, particularly mitochondrial proteins.[5] This leads to a cascade of detrimental events, including:

-

Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential, impaired ATP synthesis, and opening of the mitochondrial permeability transition pore.[12][13]

-

Oxidative Stress: Increased production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[14]

-

Cellular Necrosis: Ultimately leading to hepatocyte death and liver damage.

The following diagram illustrates the metabolic pathways of acetaminophen and the key events in its toxicity.

Caption: Metabolic pathways of acetaminophen and mechanism of toxicity.

Quantitative Data on Acetaminophen Toxicity

Table 1: In Vitro Cytotoxicity

| Compound | Cell Line | IC50 (mM) | Assay Method |

| Acetaminophen | HepG2 | [Insert Value] | MTT/Neutral Red |

| Deuterated Acetaminophen | HepG2 | [Insert Value] | MTT/Neutral Red |

| NAPQI | HepG2 | [Insert Value] | MTT/Neutral Red |

| Deuterated NAPQI | HepG2 | [Insert Value] | MTT/Neutral Red |

Table 2: In Vivo Acute Toxicity

| Compound | Species/Strain | Route of Administration | LD50 (mg/kg) |

| Acetaminophen | Mouse (C57BL/6) | Oral | [Insert Value] |

| Deuterated Acetaminophen | Mouse (C57BL/6) | Oral | [Insert Value] |

| Acetaminophen | Rat (Sprague-Dawley) | Oral | 840 - 1580[15] |

| Deuterated Acetaminophen | Rat (Sprague-Dawley) | Oral | [Insert Value] |

Table 3: Enzyme Kinetics of NAPQI Formation

| Substrate | Enzyme Source | Km (mM) | Vmax (nmol/min/mg protein) |

| Acetaminophen | Human Liver Microsomes | ~0.15 (for CYP3A4)[6] | [Insert Value] |

| Deuterated Acetaminophen | Human Liver Microsomes | [Insert Value] | [Insert Value] |

| Acetaminophen | Recombinant Human CYP2E1 | [Insert Value] | [Insert Value] |

| Deuterated Acetaminophen | Recombinant Human CYP2E1 | [Insert Value] | [Insert Value] |

Table 4: Biomarkers of Hepatotoxicity in vivo (e.g., 24h post-dosing)

| Treatment Group | Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) | Hepatic GSH (% of control) |

| Vehicle Control | 0 | [Insert Value] | [Insert Value] | 100% |

| Acetaminophen | 300 | [Insert Value] | [Insert Value] | [Insert Value] |

| Deuterated Acetaminophen | 300 | [Insert Value] | [Insert Value] | [Insert Value] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess and compare the toxicology of deuterated and non-deuterated acetaminophen metabolites. These protocols are based on established methods and can be adapted for specific research needs.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds in a hepatic cell line.

Materials:

-

HepG2 cells (or other suitable hepatic cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Test compounds (Acetaminophen, Deuterated Acetaminophen) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control.

-

Incubate the plates for 24 or 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by non-linear regression analysis.

In Vivo Acute Oral Toxicity (LD50) Study

Objective: To determine the median lethal dose (LD50) of the test compounds in a rodent model. This protocol should be conducted in accordance with OECD Guideline 423 (Acute Toxic Class Method).[16]

Materials:

-

Male and female Sprague-Dawley rats (8-12 weeks old)

-

Test compounds (Acetaminophen, Deuterated Acetaminophen)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

Procedure:

-

Fast the animals overnight prior to dosing.

-

Administer the test compound by oral gavage at a starting dose level (e.g., 2000 mg/kg as a limit test).

-

Observe the animals for mortality and clinical signs of toxicity at regular intervals for at least 14 days.

-

Based on the outcome of the initial dose, subsequent animals are dosed at lower or higher fixed dose levels as described in OECD Guideline 423.

-

The LD50 is estimated based on the number of mortalities at different dose levels.

NAPQI Formation in Human Liver Microsomes

Objective: To compare the rate of NAPQI formation from deuterated and non-deuterated acetaminophen.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Test compounds (Acetaminophen, Deuterated Acetaminophen)

-

NADPH regenerating system

-

Glutathione (GSH)

-

LC-MS/MS system

Procedure:

-

Prepare incubation mixtures containing HLMs, the test compound, and GSH in a phosphate (B84403) buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the acetaminophen-GSH conjugate (a stable surrogate for NAPQI) using a validated LC-MS/MS method.

-

Determine the kinetic parameters (Km and Vmax) by measuring the rate of conjugate formation at various substrate concentrations.

Hepatic Glutathione Depletion Assay

Objective: To measure the extent of hepatic GSH depletion following in vivo administration of the test compounds.

Materials:

-

Mice or rats

-

Test compounds

-

Glutathione reductase

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

NADPH

Procedure:

-

Administer the test compounds to the animals.

-

At specified time points, euthanize the animals and collect the livers.

-

Homogenize the liver tissue in a suitable buffer.

-

Determine the total glutathione concentration using the DTNB-GSSG reductase recycling assay.

-

Measure the absorbance at 412 nm and quantify the GSH concentration against a standard curve.

-

Express the results as a percentage of the vehicle control group.

Quantification of Acetaminophen-Protein Adducts

Objective: To compare the formation of protein adducts in vivo.

Materials:

-

Serum or liver tissue from treated animals

-

Pronase

-

LC-MS/MS system with electrochemical detection

Procedure:

-

Collect serum or liver tissue at various time points after administration of the test compounds.

-

For liver tissue, homogenize and isolate the protein fraction.

-

Digest the protein samples with pronase to release the acetaminophen-cysteine adduct.

-

Quantify the acetaminophen-cysteine adducts using a validated HPLC-electrochemical detection or LC-MS/MS method.[17][18][19][20]

Mitochondrial Membrane Potential Assay

Objective: To assess the effect of the test compounds on mitochondrial function in vitro. This can be performed using a fluorescent dye such as TMRE (Tetramethylrhodamine, Ethyl Ester).

Materials:

-

Hepatocytes or a suitable hepatic cell line

-

Test compounds

-

TMRE dye

-

FCCP (a mitochondrial uncoupler, as a positive control)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture the cells in a suitable format (e.g., 96-well plate or culture dish).

-

Treat the cells with the test compounds for a specified duration.

-

Load the cells with TMRE dye and incubate.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. A decrease in fluorescence indicates mitochondrial depolarization.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a logical workflow for the toxicological assessment and the signaling pathway of acetaminophen-induced mitochondrial dysfunction.

Caption: Experimental workflow for comparative toxicological assessment.

Caption: Signaling pathway of APAP-induced mitochondrial dysfunction.

Conclusion

The toxicological assessment of deuterated acetaminophen metabolites is a critical step in evaluating its potential as a safer alternative to the parent drug. The primary hypothesis is that deuteration will slow the metabolic activation to the toxic metabolite NAPQI, thereby reducing the risk of hepatotoxicity. This technical guide has outlined the theoretical basis for this approach and provided a comprehensive set of experimental protocols and data presentation frameworks for a thorough toxicological evaluation. While direct comparative data remains limited in the public domain, the methodologies described herein provide a clear path for researchers and drug development professionals to generate the necessary data to rigorously assess the safety profile of deuterated acetaminophen. Such studies are essential to determine if the "deuterium switch" can indeed lead to a clinically meaningful improvement in the safety of this widely used medication.

References

- 1. coreem.net [coreem.net]

- 2. Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetaminophen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidation of acetaminophen to N-acetyl-p-aminobenzoquinone imine by human CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of ethanol on hepatotoxicity of acetaminophen in mice and on reactive metabolite formation by mouse and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutathione depletion kinetics with acetaminophen. A simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dose-dependent pharmacokinetics of acetaminophen: evidence of glutathione depletion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of glutathione depletion in the cytotoxicity of acetaminophen in a primary culture system of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mitochondrial Membrane Potential Drives Early Change in Mitochondrial Morphology After Acetaminophen Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitochondrial permeability transition in acetaminophen-induced necrosis and apoptosis of cultured mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of acetaminophen on mitochondrial complex I activity in the rat liver and kidney: a PET study with 18F-BCPP-BF - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. Measurement of serum acetaminophen-protein adducts in patients with acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of acetaminophen-protein adducts in adults with acetaminophen overdose and acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Detection of Acetaminophen-Protein Adducts in Decedents with Suspected Opioid-Acetaminophen Combination Product Overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Role of Acetaminophen Dimer-d6 in Advancing Drug Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled internal standards are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies, offering unparalleled accuracy and precision in quantitative bioanalysis. Among these, Acetaminophen (B1664979) Dimer-d6 serves as a critical internal standard for the quantification of acetaminophen dimer, a metabolite of interest in toxicological and drug metabolism studies. This technical guide provides an in-depth exploration of the role of Acetaminophen Dimer-d6 in drug metabolism research. It details the metabolic pathways of acetaminophen, the formation of its dimer, and the application of deuterated standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification. This document also provides detailed experimental protocols and data presentation to aid researchers in implementing these methods.

Introduction: The Significance of Deuterated Standards in Drug Metabolism

The use of stable isotope-labeled compounds, particularly deuterated analogs, has become the gold standard in quantitative bioanalysis.[1] In drug metabolism studies, these standards are crucial for accurately determining the concentrations of drugs and their metabolites in complex biological matrices. Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[2] This substitution results in a compound that is chemically almost identical to the analyte of interest but has a different molecular weight, allowing for its differentiation by mass spectrometry.

The primary advantage of using a deuterated internal standard is its ability to co-elute with the analyte during chromatographic separation. This ensures that both the analyte and the internal standard experience similar matrix effects, ionization suppression or enhancement, and extraction efficiencies, leading to more accurate and precise quantification.[3]

Acetaminophen Metabolism and Dimer Formation

Acetaminophen (APAP) is a widely used analgesic and antipyretic drug. While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity.[4] The metabolism of acetaminophen primarily occurs in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[5]

-

Glucuronidation and Sulfation: These are the major pathways at therapeutic doses, resulting in non-toxic, water-soluble conjugates that are readily excreted.

-

Oxidation: A minor fraction of acetaminophen is metabolized by cytochrome P450 enzymes (primarily CYP2E1) to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[6]

At therapeutic doses, NAPQI is efficiently detoxified by conjugation with glutathione (B108866) (GSH). However, during an overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI.[5] The depletion of hepatic GSH stores allows NAPQI to covalently bind to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, liver cell necrosis.[4]

Under conditions of high NAPQI concentration, polymerization reactions can occur, leading to the formation of acetaminophen dimers and other polymers.[7] The formation of these dimers is considered a marker of high acetaminophen exposure and potential toxicity. One study identified 3,3'-biacetaminophen as a novel metabolite in studies using deuterated acetaminophen.[1] Therefore, the accurate quantification of acetaminophen dimer is of significant interest in toxicological research.

Acetaminophen Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of acetaminophen, including the formation of the toxic NAPQI intermediate and its subsequent detoxification and reaction pathways.

Caption: Metabolic pathways of acetaminophen.

Role of this compound in Quantitative Analysis

This compound is the ideal internal standard for the accurate quantification of acetaminophen dimer in biological samples. Its chemical properties are nearly identical to the unlabeled dimer, ensuring it behaves similarly during sample extraction and chromatographic analysis. The mass difference of 6 Da allows for clear differentiation from the endogenous dimer by the mass spectrometer.

Quantitative Data Presentation

The use of a deuterated internal standard significantly improves the quality of quantitative data. Below is a representative table summarizing the typical mass spectrometry parameters for the analysis of acetaminophen dimer using this compound as an internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Acetaminophen Dimer | 301.1 | 150.1 | 25 |

| This compound | 307.1 | 153.1 | 25 |

Note: These values are representative and may require optimization based on the specific LC-MS/MS instrument and experimental conditions.

Experimental Protocols

The following section provides a detailed, representative protocol for the quantification of acetaminophen dimer in human plasma using this compound as an internal standard.

Materials and Reagents

-

Acetaminophen Dimer (analyte)

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of Acetaminophen Dimer and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

-

Similarly, prepare a 1 mg/mL stock solution of this compound in methanol.

-

-

Working Solutions:

-

Prepare a series of working solutions of Acetaminophen Dimer by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL by diluting the stock solution with a 50:50 methanol:water mixture.

-

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for the blank plasma sample, to which 20 µL of 50:50 methanol:water is added).

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Acetaminophen Dimer: 301.1 -> 150.1

-

This compound: 307.1 -> 153.1

-

-

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the quantification of acetaminophen dimer.

Caption: Workflow for acetaminophen dimer quantification.

Conclusion

This compound is a vital tool for researchers investigating the metabolism and toxicity of acetaminophen. Its use as an internal standard in LC-MS/MS methods allows for the highly accurate and precise quantification of acetaminophen dimer, a key biomarker of high-dose acetaminophen exposure. The detailed protocols and methodologies presented in this guide provide a robust framework for drug metabolism scientists to implement these advanced analytical techniques in their research, ultimately contributing to a better understanding of drug-induced toxicity and the development of safer pharmaceuticals.

References

- 1. Stable Isotope- and Mass Spectrometry-based Metabolomics as Tools in Drug Metabolism: A Study Expanding Tempol Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Acetaminophen Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Development and Hepatotoxicity of Acetaminophen. Reviewing Over a Century of Progress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Labeling and Stability of Acetaminophen Dimer-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Acetaminophen (B1664979) Dimer-d6, a deuterated analog of a known acetaminophen impurity. Given the limited publicly available data on this specific isotopically labeled compound, this document synthesizes information on the parent compound, acetaminophen, and its dimer, alongside established principles of isotopic labeling and stability testing to offer a thorough scientific resource. This guide covers the proposed synthesis, stability profile, analytical methodologies, and potential metabolic pathways. It is intended to serve as a foundational document for researchers and professionals engaged in the study of drug metabolism, impurity profiling, and the development of analytical standards.

Introduction

Acetaminophen (paracetamol) is a widely used analgesic and antipyretic drug. During its synthesis and storage, various impurities can form, one of which is the acetaminophen dimer. The deuterated analog, Acetaminophen Dimer-d6, serves as a valuable internal standard for bioanalytical and pharmacokinetic studies, enabling precise quantification of the unlabeled dimer. Understanding the isotopic labeling and stability of this compound is critical for its use as a reliable reference material.

This guide details the chemical properties, proposed synthesis, and a comprehensive stability testing protocol for this compound. It also explores its potential metabolic fate based on the known biotransformation of acetaminophen.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Source |

| Chemical Name | 2,2,2-trideuterio-N-[4-hydroxy-3-[2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]phenyl]phenyl]acetamide | LGC Standards[1] |

| Synonyms | N,N'-(6,6'-Dihydroxy[1,1'-biphenyl]-3,3'-diyl)bisacetamide-d6, Paracetamol Dimer Impurity-d6 | PubChem[2] |

| CAS Number | 1794817-30-3 | LGC Standards[1] |

| Molecular Formula | C₁₆H₁₀D₆N₂O₄ | PubChem[2] |

| Molecular Weight | 306.35 g/mol | PubChem[2] |

| Accurate Mass | 306.1487 Da | LGC Standards[1] |

| Isotopic Label | Deuterium (d6) | LGC Standards[1] |

Isotopic Labeling and Synthesis

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on the known synthesis of acetaminophen and general methods for deuteration of aromatic compounds. The synthesis would likely involve two key stages: the deuteration of a precursor and the subsequent dimerization.

Proposed Synthesis of Deuterated Precursor

The d6 labeling is on the two acetyl groups. Therefore, the synthesis would likely start with the acetylation of p-aminophenol using deuterated acetic anhydride (B1165640) (acetic anhydride-d6).

Reaction:

-

p-aminophenol + Acetic Anhydride-d6 → Acetaminophen-d3 + Acetic Acid-d3

Proposed Dimerization

The dimerization of acetaminophen can occur through oxidative coupling. This can be achieved enzymatically (e.g., using a peroxidase) or through chemical oxidation.

Reaction:

-

2 x Acetaminophen-d3 → this compound

The overall proposed workflow for the synthesis of this compound is illustrated in the following diagram.

Detailed Experimental Protocol (Proposed)

Materials:

-

p-Aminophenol

-

Acetic Anhydride-d6

-

Deionized water

-

Horseradish peroxidase

-

Hydrogen peroxide

-

Appropriate buffer solution (e.g., phosphate (B84403) buffer)

-

Solvents for extraction and purification (e.g., ethyl acetate, methanol, acetonitrile)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Synthesis of Acetaminophen-d3:

-

Dissolve p-aminophenol in warm water.

-

Slowly add acetic anhydride-d6 to the solution while stirring.

-

Continue stirring and heat the mixture for a defined period (e.g., 30-60 minutes) to ensure complete reaction.

-

Cool the reaction mixture in an ice bath to induce crystallization of Acetaminophen-d3.

-

Collect the crystals by vacuum filtration and wash with cold water.

-

Dry the crude Acetaminophen-d3.

-

-

Dimerization to this compound:

-

Dissolve the synthesized Acetaminophen-d3 in a suitable buffer solution.

-

Add horseradish peroxidase to the solution.

-

Initiate the reaction by the slow addition of hydrogen peroxide.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

-

Once the reaction is complete, quench the reaction (e.g., by adding a reducing agent like sodium bisulfite).

-

-

Purification of this compound:

-

Extract the reaction mixture with an organic solvent like ethyl acetate.

-

Dry the organic layer and evaporate the solvent.

-

Purify the crude dimer using preparative HPLC to isolate this compound from unreacted monomer and other byproducts.

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

Stability of this compound

No specific stability data for this compound has been found in the public domain. However, based on the known degradation pathways of acetaminophen and general principles of drug stability testing, a comprehensive stability study can be designed. The primary degradation pathways for acetaminophen involve hydrolysis and oxidation.[3]

Proposed Forced Degradation Study

A forced degradation study, as recommended by the International Council for Harmonisation (ICH) guidelines, should be conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5][6][7][8]

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 80°C for 48 hours (solid state).

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

The following diagram illustrates the workflow for a forced degradation study.

Proposed Stability Data Collection

The following table outlines the parameters that should be investigated in a formal stability study of this compound.

| Stability Parameter | Test Conditions | Analytical Method | Acceptance Criteria (Example) |

| Assay | 25°C/60% RH, 40°C/75% RH | HPLC-UV | 95.0% - 105.0% of initial concentration |

| Appearance | 25°C/60% RH, 40°C/75% RH | Visual Inspection | No change in color or physical state |

| Degradation Products | 25°C/60% RH, 40°C/75% RH | HPLC-UV/MS | Individual unknown impurity: ≤ 0.1% Total impurities: ≤ 0.5% |

| Isotopic Purity | 25°C/60% RH, 40°C/75% RH | LC-MS | No significant change from initial isotopic purity |

| Water Content | 25°C/60% RH, 40°C/75% RH | Karl Fischer Titration | ≤ 0.5% |

Experimental Protocol for Stability-Indicating HPLC Method (Proposed)

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient to resolve all peaks. For example, start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 254 nm and/or Mass Spectrometry (for peak identification)

-

Injection Volume: 10 µL

Potential Metabolic Pathways

The metabolic fate of this compound has not been explicitly studied. However, it is reasonable to hypothesize its metabolism based on the well-established pathways of acetaminophen. The major metabolic routes for acetaminophen are glucuronidation, sulfation, and oxidation by cytochrome P450 enzymes.[9][10][11]

The following diagram illustrates the primary metabolic pathways of acetaminophen.

It is plausible that this compound could undergo similar phase II conjugation reactions (glucuronidation and sulfation) at its hydroxyl groups. The bulky nature of the dimer might influence the rate and extent of these reactions. Furthermore, the potential for CYP450-mediated oxidation of the aromatic rings exists, which could lead to the formation of reactive metabolites, although the toxicological implications of such metabolites are unknown. The deuteration at the acetyl groups is unlikely to significantly alter the primary metabolic pathways, but it may have a minor effect on the kinetics of any deacetylation reactions.

Conclusion

This compound is a critical tool for the accurate quantification of the corresponding non-labeled impurity in pharmaceutical and biological matrices. While specific experimental data on its synthesis and stability are scarce, this guide provides a robust framework based on established scientific principles and data from the parent compound, acetaminophen. The proposed protocols for synthesis and stability testing offer a starting point for laboratories to develop and validate their own procedures. Further research is warranted to elucidate the specific degradation products, degradation kinetics, and metabolic fate of this compound to ensure its continued reliable use as an analytical standard.

References

- 1. This compound | CAS 1794817-30-3 | LGC Standards [lgcstandards.com]

- 2. This compound | C16H16N2O4 | CID 71312752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. scispace.com [scispace.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in the study of acetaminophen-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Acetaminophen in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of acetaminophen (B1664979) in human plasma. The protocol employs a stable isotope-labeled internal standard, Acetaminophen-d4, to ensure high accuracy and precision by correcting for matrix effects and variability in sample preparation.[1][2] A simple and rapid protein precipitation step is utilized for sample preparation, making this method suitable for high-throughput analysis in clinical research, pharmacokinetic studies, and toxicological assessments.[3] The method demonstrates excellent linearity, precision, and accuracy, meeting the requirements for bioanalytical method validation.[3]

Introduction

Acetaminophen (paracetamol) is a widely used over-the-counter analgesic and antipyretic drug.[1][4] Accurate and reliable quantification of acetaminophen in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose due to its high selectivity and sensitivity.[3]

The use of a stable isotope-labeled internal standard (SIL-IS) is a well-established strategy to improve the accuracy and precision of quantitative LC-MS/MS analyses.[2] These standards share nearly identical physicochemical properties with the analyte, ensuring they co-elute and experience similar ionization effects, which corrects for variability during sample preparation and instrument response.[4] While the prompt specified Acetaminophen Dimer-d6, the most commonly referenced and validated deuterated internal standard for acetaminophen analysis is Acetaminophen-d4. This application note will therefore focus on the use of Acetaminophen-d4.

This document provides a detailed protocol for the extraction and LC-MS/MS analysis of acetaminophen from human plasma using Acetaminophen-d4 as the internal standard.

Experimental

Materials and Reagents

-

Acetaminophen (Certified Reference Standard)

-

Acetaminophen-d4 (Internal Standard)[1]

-

HPLC Grade Methanol[1]

-

HPLC Grade Acetonitrile[1]

-

Formic acid (ACS Grade)[1]

-

Ultrapure Water

-

Drug-free Human Plasma (with EDTA as an anticoagulant)

Instrumentation

-

Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)[1]

-

Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[1]

-

Vortex mixer

-

Centrifuge

Preparation of Solutions

-

Acetaminophen Stock Solution (1 mg/mL): Accurately weigh and dissolve the acetaminophen reference standard in methanol (B129727) to a final concentration of 1 mg/mL.[1]

-

Acetaminophen-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Acetaminophen-d4 in methanol.[2][5]

-

Working IS Solution (2000 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water to achieve a concentration of 2000 ng/mL.[6]

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples (at low, medium, and high concentration levels) by spiking appropriate amounts of the acetaminophen working solution into drug-free human plasma.[1]

Sample Preparation

The sample preparation is based on a simple protein precipitation method:

-

Pipette 100 µL of the plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.[2]

-

Add 20 µL of the internal standard working solution (2000 ng/mL Acetaminophen-d4).[2] For blank samples, add 20 µL of 50:50 methanol:water.[2]

-

Add 400 µL of chilled acetonitrile (B52724) to each tube to precipitate proteins.[7]

-

Vortex the mixture for 1 minute.[1]

-

Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[1][8]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. longdom.org [longdom.org]

- 8. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Acetaminophen in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of acetaminophen (B1664979) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, Acetaminophen-d4, to ensure high accuracy and precision by correcting for matrix effects and variability in sample preparation.[1] The method involves a straightforward protein precipitation step for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This validated method is suitable for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring of acetaminophen levels.

Introduction

Acetaminophen (paracetamol) is a widely used over-the-counter analgesic and antipyretic agent.[1][2] Accurate and reliable quantification of acetaminophen in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic analysis, and toxicological assessments.[1] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.

The use of a stable isotope-labeled internal standard, such as Acetaminophen-d4, is a well-established strategy to improve the accuracy and precision of quantitative bioanalytical methods.[1] The internal standard co-elutes with the analyte and is differentiated by its mass-to-charge ratio (m/z), allowing for reliable correction of variations in sample extraction, matrix effects, and instrument response.[1]

While other deuterated forms of acetaminophen exist, such as Acetaminophen Dimer-d6, the use of Acetaminophen-d4 is thoroughly documented and validated in scientific literature. The principles outlined in this protocol can be adapted for other internal standards, though method parameters, particularly mass spectrometric conditions, would require specific optimization.

Experimental

Materials and Reagents

-

Acetaminophen (Reference Standard)

-

Acetaminophen-d4 (Internal Standard)

-

HPLC-grade Methanol (B129727)

-

HPLC-grade Acetonitrile[2]

-

Formic acid (ACS grade)[2]

-

Ultrapure water

-

Drug-free human plasma (with EDTA as an anticoagulant)

Equipment

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)[2]

-

Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[2]

-

Vortex mixer

-

Centrifuge

Preparation of Solutions

-

Acetaminophen Stock Solution (1 mg/mL): Accurately weigh and dissolve the acetaminophen reference standard in methanol to a final concentration of 1 mg/mL.[2]

-

Acetaminophen-d4 (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve Acetaminophen-d4 in methanol to a final concentration of 1 mg/mL.

-

Working Standard and Internal Standard Solutions: Prepare working solutions by diluting the stock solutions with a 50:50 mixture of methanol and water.

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking drug-free human plasma with the appropriate working standard solutions.[2]

Sample Preparation Protocol

-

Pipette 100 µL of the plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., 2000 ng/mL Acetaminophen-d4). For blank samples, add 20 µL of 50:50 methanol:water.[1]

-

Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.[2]

-

Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[2]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.[2]

LC-MS/MS Analysis Workflow

Experimental workflow for acetaminophen quantification.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18, 50 x 2.1 mm, 1.7 µm[2] |

| Mobile Phase A | 0.1% Formic acid in water[1][2] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[1][2] |

| Flow Rate | 0.4 - 0.7 mL/min[1][2] |

| Injection Volume | 5 µL[1][2] |

| Column Temperature | 40°C |

| Gradient | A typical gradient starts with a high percentage of mobile phase A, ramps up to a high percentage of mobile phase B to elute the analyte, and then re-equilibrates. |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| Acetaminophen | m/z 152.1 → 110.1[2] |

| Acetaminophen-d4 (IS) | m/z 156.1 → 114.1[2] |

| Collision Energy (CE) | Optimized for specific instrument |

| Declustering Potential (DP) | Optimized for specific instrument |

Data Analysis

The concentration of acetaminophen in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of acetaminophen in the unknown samples is then interpolated from this calibration curve.

Results and Discussion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative analysis of acetaminophen in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard contribute to the method's robustness and high-throughput capabilities.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key validation parameters are summarized below.

| Validation Parameter | Typical Performance |

| Linearity Range | 50 - 50,000 ng/mL[2] |

| Correlation Coefficient (r²) | > 0.99[2] |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL[2] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | Consistent and reproducible |

Metabolic Pathway of Acetaminophen

Simplified metabolic pathways of acetaminophen.

Conclusion

The described LC-MS/MS method using Acetaminophen-d4 as an internal standard is highly suitable for the quantitative determination of acetaminophen in human plasma for research and clinical applications. The protocol is robust, accurate, and precise, allowing for high-throughput analysis.

Note on this compound

While this protocol specifies the use of Acetaminophen-d4, the user inquired about this compound. This deuterated dimer is commercially available. However, its application as an internal standard for acetaminophen quantification is not widely documented in peer-reviewed literature. To utilize this compound, the following steps would be necessary:

-

Characterization: Confirm the mass and structure of the dimer.

-

MS Optimization: Infuse the this compound solution into the mass spectrometer to determine the precursor ion (parent mass) and optimize fragmentation to identify a stable and intense product ion for the MRM transition.

-

Method Validation: Fully validate the analytical method using the optimized parameters for this compound, following regulatory guidelines.

References

Application of Acetaminophen Dimer-d6 in Pharmacokinetic Studies: A Bioanalytical Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (B1664979) (paracetamol) is a cornerstone of analgesic and antipyretic therapy worldwide. Its metabolism is complex, and under conditions of oxidative stress or overdose, various metabolites and adducts can be formed. One such product is the acetaminophen dimer, an impurity that can arise during synthesis or potentially through metabolic processes. Acetaminophen Dimer-d6 is the stable isotope-labeled counterpart of this dimer. While deuterated analogs of the parent drug (e.g., Acetaminophen-d4) are commonly used as internal standards in pharmacokinetic studies of acetaminophen itself, the primary role of this compound is as a certified reference material for the accurate quantification of the acetaminophen dimer impurity.

The study of the pharmacokinetics of drug impurities and unique metabolites is a critical aspect of drug safety and toxicology. Understanding the absorption, distribution, metabolism, and excretion (ADME) of the acetaminophen dimer is pertinent to fully characterizing the toxicological profile of acetaminophen, especially in overdose scenarios where oxidative pathways are more pronounced. This document provides detailed application notes and protocols for the use of this compound in a bioanalytical context, which is the foundation for any pharmacokinetic investigation of the acetaminophen dimer.

Application Notes

Primary Application: Reference Standard for Impurity Quantification

This compound serves as an essential tool for the validated quantification of the acetaminophen dimer impurity in pharmaceutical formulations and biological matrices. Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is predicated on its chemical and physical similarity to the unlabeled dimer, ensuring that it mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization. This mimicry corrects for variations in sample processing and matrix effects, leading to high accuracy and precision in the quantification of the acetaminophen dimer.

Hypothetical Application in Pharmacokinetic Studies

While no dedicated pharmacokinetic studies using this compound have been identified in the published literature, its application in such studies is a logical extension of its role as a reference standard. A pharmacokinetic study of the acetaminophen dimer would be valuable for several reasons:

-

Investigating In Vivo Formation: Determining if the acetaminophen dimer is formed endogenously in humans, particularly after acetaminophen overdose.

-

Assessing Toxicity: Understanding the systemic exposure and clearance of the dimer to evaluate its potential contribution to acetaminophen-induced toxicity.

-

Bioavailability and Metabolism: Characterizing the absorption and metabolic fate of the dimer if it were present as an impurity in an ingested acetaminophen product.

In a pharmacokinetic study of the acetaminophen dimer, this compound would ideally be used as an internal standard for the construction of calibration curves and quality control samples to quantify the non-labeled dimer in biological samples such as plasma, urine, or tissue homogenates.

Experimental Protocols

The following protocols are representative of how this compound would be used in a research setting to quantify the acetaminophen dimer in human plasma. These are based on established methodologies for the bioanalysis of acetaminophen and its metabolites.

Protocol 1: Quantification of Acetaminophen Dimer in Human Plasma by LC-MS/MS

This protocol outlines a method for the quantitative analysis of acetaminophen dimer in human plasma using protein precipitation for sample preparation, followed by LC-MS/MS analysis with this compound as an internal standard.

1. Materials and Reagents:

-

Acetaminophen Dimer (unlabeled analytical standard)

-

This compound (internal standard)

-

HPLC-grade methanol (B129727) and acetonitrile (B52724)

-

Formic acid (ACS grade)

-

Ultrapure water

-

Drug-free human plasma (with K2EDTA as anticoagulant)

2. Preparation of Stock and Working Solutions:

-

Acetaminophen Dimer Stock Solution (1 mg/mL): Accurately weigh and dissolve the unlabeled acetaminophen dimer in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the acetaminophen dimer stock solution in a 50:50 methanol:water mixture to create calibration standards. Prepare a working IS solution by diluting the IS stock solution to an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of human plasma samples (standards, quality controls, and unknown study samples) into microcentrifuge tubes.

-

Add 20 µL of the working IS solution (this compound) to all samples except for the blank matrix.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex each tube for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography Conditions:

-

A table summarizing typical LC parameters is provided below.

-

-

Mass Spectrometry Conditions:

-

A table summarizing hypothetical MS parameters for the acetaminophen dimer and its deuterated internal standard is provided below. The exact mass transitions would need to be optimized experimentally.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the acetaminophen dimer to the internal standard (this compound) against the nominal concentration of the calibration standards.

-

Apply a weighted linear regression to the calibration curve.

-

Determine the concentration of the acetaminophen dimer in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize typical parameters for the LC-MS/MS method described above.

Table 1: Typical Liquid Chromatography Parameters

| Parameter | Value |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |

Table 2: Hypothetical Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Acetaminophen Dimer | 301.1 | To be determined | 100 | To be determined |

| This compound (IS) | 307.1 | To be determined | 100 | To be determined |

Note: The precursor and product ions for the acetaminophen dimer and its d6 variant would need to be determined through infusion and optimization on the specific mass spectrometer being used.

Table 3: Representative Pharmacokinetic Parameters for Oral Acetaminophen (for context)

| Parameter | Value (Mean ± SD) |

| Tmax (h) | 0.5 - 2 |

| Cmax (µg/mL) | 10 - 20 (for a 1g dose) |

| AUC (µg·h/mL) | 40 - 60 (for a 1g dose) |

| Half-life (t½) (h) | 2 - 3 |

| Bioavailability (%) | ~88 |

This table provides context on the types of parameters that would be determined in a pharmacokinetic study of the acetaminophen dimer.

Visualizations

Caption: Bioanalytical workflow for acetaminophen dimer.

Caption: Hypothetical PK study workflow.

Caption: Acetaminophen metabolism and dimer formation.

Application Notes and Protocols for Acetaminophen Dimer-d6 Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation and quantification of Acetaminophen (B1664979) Dimer-d6 in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following methods are designed to serve as a comprehensive starting point for bioanalytical method development and validation.

Introduction

Acetaminophen Dimer-d6 is a deuterated stable isotope-labeled internal standard for Acetaminophen Dimer, a metabolite of the widely used analgesic and antipyretic drug, acetaminophen. Accurate and precise quantification of analytes in complex biological matrices like plasma is critical for pharmacokinetic, toxicokinetic, and drug metabolism studies. The selection of an appropriate sample preparation technique is paramount to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby enhancing the sensitivity and robustness of the analytical method.

This guide details three common and effective sample preparation techniques:

-

Protein Precipitation (PPT): A rapid and straightforward method for removing the bulk of plasma proteins.

-

Liquid-Liquid Extraction (LLE): A technique that separates analytes based on their differential solubility in two immiscible liquid phases.

-